(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide
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Overview
Description
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate. The intermediate is then further reacted with hydroxylamine and methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antiviral and antibacterial agent.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler analog with similar reactivity but lacking the additional functional groups.
N-methyl-N-phenylhydrazine: Another related compound with similar structural features.
Hydroxypropanimidamide derivatives: Compounds with variations in the hydrazinylidene group or other substituents.
Uniqueness
(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide |
InChI |
InChI=1S/C16H18N4O/c1-13(17-18-14-9-5-3-6-10-14)16(19-21)20(2)15-11-7-4-8-12-15/h3-12,18,21H,1-2H3/b17-13+,19-16+ |
InChI Key |
DWVLVUMICJOUKE-KTSULJHRSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N\O)/N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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